molecular formula C35H35NO11S3 B11029259 Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11029259
M. Wt: 741.9 g/mol
InChI Key: HBQTULQLRDEKKK-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through a series of reactions such as acylation, methylation, and thiolation. Key reagents used in these steps include acyl chlorides, methyl iodide, and thiolating agents under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: Halogenation or nitration can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its spiro structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C35H35NO11S3

Molecular Weight

741.9 g/mol

IUPAC Name

tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H35NO11S3/c1-9-18-10-12-19(13-11-18)47-17-23(37)36-22-15-14-20(42-4)16-21(22)24-29(34(36,2)3)48-26(31(39)44-6)25(30(38)43-5)35(24)49-27(32(40)45-7)28(50-35)33(41)46-8/h10-16H,9,17H2,1-8H3

InChI Key

HBQTULQLRDEKKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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